molecular formula C17H20ClNO4 B12418414 Natalensin hydrochloride

Natalensin hydrochloride

Cat. No.: B12418414
M. Wt: 337.8 g/mol
InChI Key: JKYYANZWLPGRSF-QPAPBSAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Natalensin hydrochloride is produced as a secondary metabolite by some Streptomyces species, including Streptomyces natalensis . The production process involves the fermentation of these bacterial strains under controlled conditions. The optimal conditions for the production include maintaining a specific temperature, pH, and nutrient availability to maximize the yield of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully monitored and controlled. After fermentation, the compound is extracted and purified using various techniques such as solvent extraction, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Natalensin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antimicrobial properties, while reduction reactions can produce reduced forms with different biological activities .

Properties

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol;hydrochloride

InChI

InChI=1S/C17H19NO4.ClH/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11;/h2-4,6,11,15-16,19H,5,7-9H2,1H3;1H/t11-,15+,16+,17+;/m1./s1

InChI Key

JKYYANZWLPGRSF-QPAPBSAUSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O.Cl

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O.Cl

Origin of Product

United States

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